N,N-Dimethyl-2,2-diphenylethylamine

Description

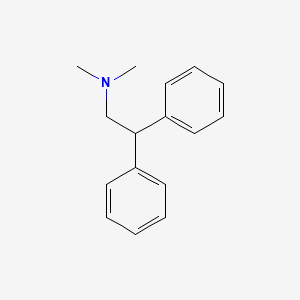

Structure

3D Structure

Properties

CAS No. |

7647-54-3 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

N,N-dimethyl-2,2-diphenylethanamine |

InChI |

InChI=1S/C16H19N/c1-17(2)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |

InChI Key |

UAUJDKBNVRSJBD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |

Other CAS No. |

13636-10-7 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dimethyl 2,2 Diphenylethylamine and Its Analogs

Classical and Established Synthesis Routes for the 1,2-Diphenylethylamine (B1359920) Core

The 1,2-diphenylethylamine framework is a key structural motif found in numerous pharmaceuticals and research chemicals. d-nb.info Traditional methods for its synthesis often involve multi-step procedures. One common approach is the reductive amination of a corresponding ketone. For instance, the synthesis of lefetamine, a compound containing the 1,2-diphenylethylamine core, can be achieved through a modified Eschweiler-Clarke reaction involving the bis-methylation of the primary amine, 1,2-diphenylethylamine (DPEA). d-nb.info

Another established method involves the reaction of a haloalkane with an amine. For example, N,N-dimethyl-2-phenylethylamine can be synthesized by reacting 2-phenylethyl bromide with dimethylamine (B145610) hydrochloride in the presence of potassium carbonate. Similarly, the reaction of β-chloroethylamine hydrochloride with an aqueous solution of dimethylamine serves as a process for preparing N,N-dimethylethylenediamine. google.com The synthesis of N,N'-dimethyl-1,2-diphenylethylenediamine can be achieved on a large scale by reacting N-methylbenzimine with zinc powder and 1,2-dibromoethane. orgsyn.org

The reduction of amides is another classical route to amines. youtube.com For example, N,N-dimethyl-2-fluoro-2-phenylethylamine can be prepared by the reduction of the corresponding N,N-dimethylamide with diborane. rsc.org

Modern and Environmentally Conscious Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of novel techniques that minimize waste and reduce the use of hazardous reagents.

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing chemical reactions through mechanical force, offers a green alternative to traditional solvent-based methods. While specific examples for the direct mechanochemical synthesis of N,N-Dimethyl-2,2-diphenylethylamine are not extensively detailed in the provided results, the principles of mechanochemistry are being applied to a wide range of amine syntheses, suggesting its potential applicability.

Aminometalation Reactions with Mixed Potassium/Lithium Amides

A significant advancement in the synthesis of phenethylamine (B48288) derivatives involves the use of mixed potassium/lithium amides in aminometalation reactions. nih.govnih.gov This mixed-metal strategy has shown advantages over using single-metal amides. nih.gov While lithium amides can be uncontrollable and prone to elimination, and potassium amides may fail to add, the combination of the two in a synergistic system provides enhanced reactivity and stability of the aminometalated intermediates. nih.govnih.govresearchgate.net This approach allows for the formation of alkylpotassium species with greater stability than their lithium counterparts, enabling their isolation and further functionalization. nih.govresearchgate.net This method provides a synthetic pathway to phenethylamine derivatives that are otherwise difficult to access. nih.gov

Precursor Chemistry and Functionalized Building Blocks for this compound Synthesis

The synthesis of this compound relies on the availability of suitable precursors and functionalized building blocks. 2,2-Diphenylethylamine (B1585070) is a key intermediate in the synthesis of various pharmaceuticals. nordmann.global

One important precursor is N,N-dimethyl-2-chloro-2-phenylethylamine (DMEA), which can be synthesized by treating N,N-dimethyl-2-hydroxy-2-phenylethylamine with thionyl chloride. wikipedia.org In aqueous solutions, DMEA decomposes to form the highly reactive aziridinium (B1262131) ion, N,N-dimethyl-2-phenylaziridinium (DPA), which can be used to alkylate other molecules. wikipedia.org

Another relevant precursor is N,N-dimethyl-2-fluoro-2-phenylethylamine. Its synthesis can be achieved from ethyl α-bromophenylacetate, which is first converted to the α-fluoro-ester using anhydrous potassium fluoride. rsc.org Subsequent hydrolysis, conversion to the acid chloride, and reaction with dimethylamine yields the corresponding amide, which is then reduced to the target amine. rsc.org

Stereoselective Synthetic Strategies for Enantiomeric this compound Derivatives

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which often exhibit different biological activities. Chiral diamines, such as (R,R)- and (S,S)-N,N'-dimethyl-1,2-diphenylethylenediamine, are valuable auxiliaries in asymmetric synthesis. orgsyn.org These compounds can be used for the enantiomeric resolution of aldehydes through the formation of diastereomeric aminals. orgsyn.org The synthesis of these chiral diamines can be achieved without the need for hazardous starting materials or tedious chromatographic separations, making it suitable for large-scale preparation. orgsyn.org

While the direct stereoselective synthesis of this compound is not explicitly described in the provided results, the principles of asymmetric synthesis using chiral auxiliaries and catalysts are well-established and could be applied to achieve this goal.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Pharmacophore Elucidation within the N,N-Dimethyl-2,2-diphenylethylamine Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the diphenylethylamine framework, the key pharmacophoric features include the two phenyl rings and the basic nitrogen atom. nih.govresearchgate.net The spatial arrangement of these groups is critical for binding to specific receptors. Studies on related phenethylamine (B48288) derivatives indicate that the aromatic rings often engage in hydrophobic or pi-stacking interactions within the receptor's binding pocket, while the protonated amine group typically forms a crucial ionic bond or hydrogen bond with an acidic residue in the target protein. nih.govresearchgate.net The N,N-dimethyl substitution provides a tertiary amine, which influences the compound's basicity and steric profile, further defining its interaction with a receptor. Elucidating this pharmacophore helps in understanding how modifications to the scaffold might enhance or diminish its biological effects. nih.gov

Influence of Substituent Modifications on Ligand-Receptor Binding Affinity

Modifying the core structure of this compound with different chemical groups can significantly alter its binding affinity for various receptors. SAR studies on related phenethylamines have provided a wealth of information in this area.

For instance, adding substituents to the phenyl rings can have a profound impact. The position and nature of the substituent are critical. Studies on phenethylamine derivatives have shown that placing alkyl or halogen groups at the para position of a phenyl ring can maintain or enhance affinity for receptors like the 5-HT₂A receptor. nih.gov Conversely, introducing bulky or electron-withdrawing groups like a nitro group may decrease affinity. nih.gov The presence of two phenyl groups, as in the this compound scaffold, offers numerous possibilities for substitution to fine-tune receptor selectivity and affinity.

The groups attached to the nitrogen atom also play a pivotal role. Sequential N-methylation of similar phenethylamine compounds has been shown to reduce affinity at 5-HT₂A receptors in some cases. nih.gov This suggests that while the tertiary amine is a key part of the pharmacophore, its steric bulk is a sensitive parameter that must be optimized for specific receptor targets.

Below is a table summarizing the general effects of substituent modifications on the binding affinity of phenethylamine-type scaffolds.

| Modification Site | Substituent Type | General Effect on Binding Affinity | Receptor Context (Example) |

| Phenyl Ring (para-position) | Alkyl or Halogen | Maintained or Increased | 5-HT₂A nih.gov |

| Phenyl Ring | Alkoxy or Nitro | Decreased | 5-HT₂A nih.gov |

| Amine Nitrogen | Methylation (e.g., primary to secondary) | Can decrease affinity | 5-HT₂A nih.gov |

| Ethyl Chain (α or β position) | Methylation | Can alter stereoselectivity and potency | NMDA researchgate.net |

Rational Design and Synthesis of Novel this compound Analogs and Derivatives

Building on SAR insights, chemists can rationally design and synthesize new molecules with improved properties. This involves modifying the this compound scaffold to enhance target affinity, selectivity, or other pharmacological parameters.

Altering the alkyl groups on the nitrogen atom is a common strategy in drug design. Replacing the two methyl groups of this compound with larger alkyl groups, such as ethyl or isopropyl, can modulate the compound's lipophilicity and steric profile. For example, studies on other classes of receptor ligands have shown that N-substitution can be unfavorable for activity at certain receptors, as seen with some phenylpiperidine scaffolds where N-ethyl derivatives were less potent. nih.gov However, in other systems, larger N-alkyl groups can enhance affinity. The synthesis of these derivatives can be achieved through standard organic chemistry methods, such as the reductive amination of 2,2-diphenylethylamine (B1585070) with appropriate aldehydes or ketones, or by direct N-alkylation using alkyl halides. academie-sciences.fr The choice of base in such reactions, for instance, N,N-Diisopropylethylamine (DIPEA), is crucial for achieving good yields. acs.org

Molecular hybridization is an innovative strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach can lead to compounds with dual activity or improved affinity for a specific target. The 2,2-diphenylethylamine scaffold is a valuable building block for this purpose due to its favorable lipophilicity and receptor-binding characteristics. mdpi.com A recent example includes the synthesis of a hybrid molecule by combining 2,2-diphenylethylamine with furan-2-carbonyl chloride, thereby linking the diphenylethylamine moiety to a furan-2-carboxamide group. mdpi.com This fusion of two bioactive scaffolds may lead to multifunctional drugs with unique therapeutic potential. mdpi.com

Deuterium (B1214612), a stable isotope of hydrogen, can be strategically incorporated into a drug molecule to investigate its metabolic fate. Replacing hydrogen atoms with deuterium at sites of metabolic oxidation can slow down the rate of metabolism, a phenomenon known as the "kinetic isotope effect." This can lead to a longer duration of action and improved pharmacokinetic profile. While specific studies on deuterated this compound are not prominent, the synthesis of deuterated intermediates like deuterated methylamine (B109427) and dimethylamine (B145610) has been developed. researchgate.net These intermediates are crucial for preparing deuterated versions of the target compound, which could then be used in mechanistic studies to understand its metabolism and to potentially develop drugs with enhanced properties. researchgate.net

Computational Chemistry in Supporting Analog Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, allowing scientists to model and predict molecular behavior before undertaking complex synthesis. researchgate.net Techniques like molecular docking are widely used to predict how a ligand, such as an this compound analog, will bind to the active site of a target receptor. nih.govnanobioletters.com These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

For phenethylamine derivatives, docking studies have been used to understand their binding to the dopamine (B1211576) transporter, helping to rationalize their structure-activity relationships. nih.govresearchgate.net Furthermore, quantum mechanical methods like Density Functional Theory (DFT) can be employed to analyze the electronic properties of the molecules, such as the distribution of charge and the energies of molecular orbitals, which are crucial for their reactivity and interaction with biological targets. researchgate.net These computational approaches accelerate the drug design process by helping to prioritize which novel analogs are most likely to succeed, thereby saving time and resources. researchgate.net

Preclinical Pharmacological and Biochemical Investigations

Receptor Binding and Ligand-Receptor Interaction Profiling

The intricate pharmacological profile of N,N-Dimethyl-2,2-diphenylethylamine is characterized by its interactions with a variety of receptor systems within the central nervous system. Detailed preclinical investigations have elucidated its binding affinities and functional activities at opioid, NMDA, and monoamine receptors, among others.

Research into the opioid receptor interactions of this compound and its analogs has revealed a notable affinity, particularly for the mu (µ) opioid receptor. The R(-) isomer of N,N-dimethyl-1,2-diphenylethylamine has been characterized as having mu-agonist-like properties. nih.gov In contrast, the S(+) isomer demonstrates high affinity for all types of opioid receptors, with a particular preference for delta (δ) and kappa (κ) receptors. nih.gov This stereoselectivity underscores the nuanced relationship between the compound's structure and its interaction with opioid receptor subtypes.

The mu opioid receptor, a key target for many analgesics, is primarily located in the brainstem and medial thalamus and is associated with effects such as analgesia and sedation. painphysicianjournal.com The ability of certain this compound derivatives to act as potent agonists at the µ-opioid receptor highlights their potential influence on pathways modulated by this receptor. researchgate.net The binding affinity of these compounds can be significantly influenced by their chemical structure, with specific substitutions leading to enhanced affinity and selectivity. researchgate.netnih.gov

Table 1: Opioid Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (Ki) | Activity | Reference |

|---|---|---|---|---|

| R(-)-N,N-dimethyl-1,2-diphenylethylamine | Mu (µ) | - | Agonist-like | nih.gov |

| S(+)-N,N-dimethyl-1,2-diphenylethylamine | Delta (δ), Kappa (κ) | High | - | nih.gov |

Note: Specific Ki values were not provided in the source material.

This compound and its related compounds have been identified as antagonists of the N-Methyl-D-Aspartate (NMDA) receptor, a critical component in excitatory neurotransmission. meduniwien.ac.atnih.gov These compounds act as uncompetitive antagonists, binding within the ion channel of the receptor. wikipedia.org This mechanism is similar to that of other NMDA receptor channel blockers like ketamine and phencyclidine (PCP). meduniwien.ac.at

Studies involving radioligand binding assays with [3H]MK-801, a well-known NMDA channel blocker, have been used to determine the affinity of these compounds. meduniwien.ac.atsigmaaldrich.com The stereochemistry of these molecules plays a significant role in their potency as NMDA receptor blockers, with stereospecificity factors ranging widely. meduniwien.ac.atsigmaaldrich.com For instance, the (S)-enantiomer of 1,2-diphenylethylamine (B1359920) (DPEA) is significantly more potent than its (R)-enantiomer. meduniwien.ac.atresearchgate.net This highlights the specific conformational requirements for high-affinity binding within the NMDA receptor channel. The inhibition of NMDA-mediated membrane currents by related compounds like diphenhydramine (B27) occurs in a noncompetitive manner, suggesting an open channel blocking mechanism. nih.gov

Table 2: NMDA Receptor Binding Affinities

| Compound | Stereoisomer | Inhibitory Potency (vs. [3H]MK-801) | Stereospecificity Factor | Reference |

|---|---|---|---|---|

| 1,2-Diphenylethylamine (DPEA) | (S) | High | 43 | meduniwien.ac.atresearchgate.net |

| 1,2-Diphenylethylamine (DPEA) | (R) | Lower | 43 | meduniwien.ac.atresearchgate.net |

The this compound scaffold shows an affinity for the phencyclidine (PCP) binding site located within the NMDA receptor channel complex. nih.gov This binding site is a target for dissociative anesthetics and other psychoactive compounds. painphysicianjournal.comnih.gov The interaction of this compound derivatives with this site is consistent with their classification as NMDA receptor antagonists. researchgate.net

The binding affinity for the PCP site is influenced by the activation state of the NMDA receptor, with a preference for the activated, open-channel configuration. nih.gov Research has shown that compounds structurally related to this compound can inhibit the binding of [3H]TCP, a PCP analog, indicating a shared binding domain. nih.gov

Investigations into the interaction of this compound derivatives with dopamine (B1211576) receptors have revealed a notable affinity for the D3 receptor subtype. nih.gov Some analogs have been characterized as potent and selective D3 receptor antagonists. nih.govnih.gov The D3 receptor is a key modulator of dopaminergic function and is implicated in various neurological and psychiatric conditions. nih.gov

The structural features of these compounds, including the N,N-dimethyl-diphenylacetamide and 2,2-diphenylacetonitrile motifs, contribute to their binding at the D3 receptor. nih.gov Docking studies suggest that these motifs occupy a hydrophobic sub-binding pocket within the receptor. nih.gov While some derivatives exhibit clear antagonist properties, others may possess partial agonist activity, indicating a complex interaction with the receptor that can be modulated by subtle structural changes. nih.gov

Table 3: Dopamine D3 Receptor Binding

| Compound Class | Interaction Type | Key Structural Motifs | Reference |

|---|---|---|---|

| N,N-Dimethyl-2,2-diphenylacetamide derivatives | Antagonism | N,N-dimethyl-diphenylacetamide | nih.gov |

| 2,2-Diphenylacetonitrile derivatives | Antagonism | 2,2-diphenylacetonitrile | nih.gov |

Note: This table reflects the general findings for classes of compounds related to this compound.

This compound and its analogs have been shown to inhibit monoamine transporters, specifically the dopamine transporter (DAT) and the noradrenaline transporter. biomolther.orgresearchgate.net The dopamine transporter plays a crucial role in regulating dopamine levels in the synapse by reuptaking the neurotransmitter. biomolther.orgnih.gov Inhibition of DAT leads to increased extracellular dopamine concentrations. researchgate.net

Structure-activity relationship studies have demonstrated that the inhibitory potency of phenethylamine (B48288) derivatives at DAT is influenced by various structural modifications. biomolther.orgresearchgate.net For example, bivalent N,N'-spacer-linked diphenethylamines have shown significantly higher potency as DAT inhibitors compared to their monovalent counterparts. nih.gov This suggests that the presence of two pharmacophoric heads can lead to enhanced binding affinity. nih.gov

The serotonin (B10506) 2A (5-HT2A) receptor is another significant target for this compound-related compounds. nih.govbiomolther.org These compounds can exhibit high affinity for the 5-HT2A receptor, and their interaction can range from agonism to antagonism depending on the specific chemical structure. nih.govnih.govnih.gov

For instance, N-benzyl phenethylamines have been identified as potent and highly efficacious agonists at the 5-HT2A receptor. nih.govpsu.edu Virtual docking studies and mutagenesis experiments suggest that the N-benzyl moiety of these compounds may interact with specific amino acid residues, such as Phe339, while the phenethylamine portion interacts with others like Phe340. nih.govpsu.edu In contrast, other derivatives, such as certain 4-phenyl-2-dimethylaminotetralins, can act as inverse agonists or competitive antagonists at the 5-HT2A receptor. researchgate.net The binding of these arylpiperazine derivatives often occurs in a "V" conformation within a specific binding pocket of the receptor. mdpi.com

Table 4: Serotonin 5-HT2A Receptor Interactions

| Compound Class | Interaction Type | Key Structural Features | Reference |

|---|---|---|---|

| N-Benzyl Phenethylamines | Agonism | N-benzyl group | nih.govpsu.edu |

| 4-Phenyl-2-dimethylaminotetralins | Inverse Agonism/Antagonism | Phenyl-substituted tetralin core | researchgate.net |

| Arylpiperazine derivatives | Antagonism | Arylpiperazine moiety | mdpi.com |

Sigma Receptor (Sigma 1, Sigma 2) Binding

The sigma-1 receptor pharmacophore is characterized by an alkylamine core, a feature present in this compound. Endogenous N,N-dimethylated trace amines are considered likely regulators of sigma receptors. nih.gov For instance, the structurally related endogenous compound N,N-dimethyltryptamine (DMT) has been identified as an agonist for the sigma-1 receptor, and it is suggested that other N,N-dimethylated neurotransmitters could also bind to this receptor. nih.gov

While the structural characteristics of this compound suggest a potential interaction with sigma receptors, specific binding affinity data (such as Kᵢ values) for this compound at either the sigma-1 or sigma-2 receptor subtypes are not extensively documented in publicly available preclinical studies. The sigma-1 receptor is known to bind a wide array of synthetic compounds, and its ligands are investigated for various conditions, including schizophrenia and neuroprotection. nih.gov Similarly, the sigma-2 receptor, recently identified as TMEM97, is a target of interest in oncology and neurology. mdpi.comnih.gov However, without direct binding assays, the specific activity of this compound at these sites remains to be fully elucidated.

Enzymatic Metabolism Studies in Preclinical Models

The biotransformation of xenobiotics like this compound typically proceeds through two phases of metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Based on its chemical structure, this compound is expected to undergo several Phase I metabolic transformations. The primary pathways for tertiary amines include:

N-Dealkylation: The removal of one or both methyl groups from the nitrogen atom to form the secondary amine, N-methyl-2,2-diphenylethylamine, and the primary amine, 2,2-diphenylethylamine (B1585070), respectively.

N-Oxidation: The formation of an N-oxide metabolite, this compound N-oxide.

Aromatic Hydroxylation: The addition of a hydroxyl group to one or both of the phenyl rings.

While these pathways are well-established for many xenobiotics, specific preclinical studies detailing the formation of these particular metabolites for this compound are limited.

Following Phase I metabolism, the newly formed functional groups, particularly hydroxyl groups from aromatic hydroxylation, would be susceptible to Phase II conjugation reactions. These pathways are critical for detoxification and elimination. Potential Phase II pathways include:

Glucuronidation: The attachment of glucuronic acid to hydroxylated metabolites, catalyzed by UDP-glucuronyltransferases (UGTs).

Sulfation: The conjugation of a sulfonate group to hydroxylated metabolites, catalyzed by sulfotransferases (SULTs).

O-Methylation: The methylation of a hydroxyl group on the aromatic ring, catalyzed by catechol-O-methyltransferase (COMT), should a catechol intermediate be formed.

The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for Phase I metabolic reactions. For structurally similar compounds, specific CYP isozymes have been identified as key players. For example, the N-demethylation of diphenhydramine, which also contains a diphenyl moiety and a dimethylamino group, is primarily catalyzed by CYP2D6, with minor contributions from CYP1A2, CYP2C9, and CYP2C19. nih.gov

Given the structural analogy, it is plausible that CYP2D6 would also be significantly involved in the N-dealkylation of this compound. However, direct experimental evidence from studies using human liver microsomes or recombinant CYP isozymes to confirm the specific roles and contributions of these enzymes in the metabolism of this compound is not specified in the available literature.

Table 1: Potential CYP Isozymes in this compound Metabolism (Inferred from Structurally Similar Compounds)

| Enzyme Family | Specific Isozyme | Potential Role in Metabolism |

| Cytochrome P450 | CYP2D6 | N-Dealkylation (High-affinity) |

| Cytochrome P450 | CYP1A2 | N-Dealkylation (Low-affinity) |

| Cytochrome P450 | CYP2C9 | N-Dealkylation (Low-affinity) |

| Cytochrome P450 | CYP2C19 | N-Dealkylation (Low-affinity) |

Note: This table is based on data for the structurally related compound diphenhydramine and represents a hypothetical involvement of these isozymes for this compound. nih.gov

UDP-glucuronyltransferases (UGTs) are the key enzymes in the glucuronidation pathway. Different UGT isozymes exhibit specificity for various substrates. Should aromatic hydroxylation occur during the Phase I metabolism of this compound, the resulting phenolic metabolites would become substrates for UGTs. Preclinical research specifically identifying which UGT isozymes (e.g., UGT1A or UGT2B families) are responsible for the glucuronidation of this compound metabolites has not been reported.

The enzymatic biotransformation of this compound is presumed to follow established mechanisms for tertiary amines. The process of N-dealkylation by CYP enzymes, for example, is initiated by a hydrogen atom abstraction from one of the N-methyl groups, leading to the formation of an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield a secondary amine and formaldehyde. A second N-dealkylation step could follow a similar mechanism. Aromatic hydroxylation involves the formation of an epoxide intermediate across the phenyl ring, which then rearranges to a stable hydroxylated product.

While these general mechanisms provide a framework for understanding how this compound is likely metabolized, a detailed elucidation requires the identification of specific metabolites and the enzymes responsible for their formation in preclinical systems, data which is not comprehensively available at present.

Broader Biochemical Interactions and Enzyme Activity Modulation

No peer-reviewed preclinical studies detailing the interaction of this compound with specific biochemical targets or its influence on enzyme activity are available in the public domain. Research has not yet characterized its potential as an enzyme inhibitor or modulator, and consequently, there is no data to report on this aspect of its pharmacology.

Advanced Analytical and Bioanalytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating N,N-Dimethyl-2,2-diphenylethylamine from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

For instance, in the analysis of related amine compounds, a stationary phase like Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) with helium as the carrier gas has been utilized. nih.gov The column flow rate is typically set around 2 mL/min. nih.gov Derivatization with reagents such as benzoyl chloride can be employed to enhance the volatility and chromatographic properties of similar amines, leading to the formation of more stable derivatives like N,N-dimethylbenzamide, which can be readily analyzed. nih.gov While specific retention times for this compound are method-dependent, the technique's high resolution and sensitivity make it suitable for its detection.

It is important to note that thermal degradation of certain compounds can occur in the GC inlet, potentially leading to the formation of other substances. nist.gov Therefore, method development and validation are critical to ensure that the observed peaks correspond to the target analyte and not to degradation products. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iterations like tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HR-MS/MS) are highly versatile for analyzing a wide range of compounds, including those that are not amenable to GC-MS. In LC-MS, the separation occurs in a liquid mobile phase, which is then introduced into the mass spectrometer.

LC-MS methods have been developed for the analysis of analogous phenethylamine (B48288) derivatives. researchgate.net For example, a method for N-ethyl-α-ethyl-phenethylamine (ETH) utilized a standard prepared and confirmed by spectroscopic analysis. researchgate.net The validation of such methods typically includes determining the limit of detection (LOD), limit of quantification (LOQ), and the upper limit of linearity. researchgate.net For ETH, an LOD of 2.5 ng/mL and an LOQ of 5 ng/mL were established. researchgate.net

High-resolution mass spectrometry, such as that performed on a QStar XL or a Q Exactive Focus hybrid quadrupole-Orbitrap MS, provides highly accurate mass measurements, which aids in the confident identification of compounds and their metabolites. nih.govthermofisher.com For this compound, LC-MS data is available, indicating its amenability to this technique. nih.gov The use of specific columns, such as the Hypersil GOLD Phenyl HPLC column, can offer enhanced retention and selectivity for aromatic compounds. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. While often coupled with mass spectrometry for enhanced detection, HPLC with other detectors, such as UV-Vis, can also be employed. For compounds containing chromophores, like the phenyl groups in this compound, UV detection is a viable option.

The choice of stationary phase, mobile phase composition, and detector wavelength are critical parameters in developing an HPLC method. For related compounds, reversed-phase columns are commonly used. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve peak shape. japsonline.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and assessing the purity of a compound. illinois.educhemcoplus.co.jp A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation.

For amines, various visualization agents can be used to detect the separated spots. These include ninhydrin, which produces pink spots with primary and secondary amines, and potassium permanganate, which results in yellowish spots on a purple background. illinois.edu Fluorescamine can also be used, which reacts with amines to produce fluorescent spots visible under UV light. illinois.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions and can be used for its preliminary identification.

Advanced Mass Spectrometry Applications

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating the structure of its metabolites.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like this compound. In positive ion mode ESI-MS, the molecule is expected to readily form a protonated molecule, [M+H]⁺. Given the molecular formula C₁₆H₁₉N and a monoisotopic mass of 225.15175 g/mol , the expected m/z (mass-to-charge ratio) for the protonated molecule would be approximately 226.1590. epa.govnih.gov

High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the confident determination of the elemental composition. This is a critical step in both the identification of the parent compound and its metabolites. ESI-MS is also frequently coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures, such as those encountered in preclinical biological matrices.

Matrix-Assisted Inlet Ionization Orbitrap Mass Spectrometry

While specific data on the use of Matrix-Assisted Inlet Ionization (MAI) Orbitrap Mass Spectrometry for this compound was not found, this technique offers significant potential for its analysis. MAI is a novel ambient ionization method that allows for the direct analysis of samples with minimal preparation. When coupled with a high-resolution mass analyzer like the Orbitrap, it can provide rapid and sensitive detection with high mass accuracy. This would be particularly advantageous for high-throughput screening of biological samples in preclinical studies.

Fragmentation Pattern Analysis for Metabolite Identification

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of metabolites. By selecting the protonated parent molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The analysis of these fragment ions provides structural information about the parent molecule and its metabolic modifications.

For this compound, key fragmentation pathways would likely involve the cleavage of the C-C bond between the two phenyl-bearing carbon and the ethylamine (B1201723) moiety, as well as the loss of the dimethylamino group. The fragmentation patterns of suspected metabolites can be compared to that of the parent compound to identify the sites of metabolic transformation, such as hydroxylation, demethylation, or glucuronidation.

For example, a common metabolic pathway for compounds with aromatic rings is hydroxylation. A hydroxylated metabolite of this compound would exhibit a protonated molecule at an m/z of approximately 242.1545 (an increase of 16 Da for the oxygen atom). The fragmentation of this ion would help to pinpoint the location of the hydroxyl group on either one of the phenyl rings or the ethyl chain. Similarly, N-demethylation would result in a metabolite with a protonated molecule at an m/z of approximately 212.1434 (a decrease of 14 Da).

The study of fragmentation patterns of related compounds, such as ketamine analogues, provides valuable insights into the types of cleavages that can be expected. nih.gov

Method Validation and Analytical Sensitivity in Preclinical Biological Matrices

The development and validation of bioanalytical methods are critical for obtaining reliable data in preclinical studies. These methods, typically based on LC-MS/MS, must be validated to ensure their accuracy, precision, selectivity, sensitivity, and stability.

Key validation parameters for an LC-MS/MS method for this compound in biological matrices such as plasma, urine, or tissue homogenates would include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

Linearity: The range over which the instrument response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

The sensitivity of the method, defined by the LLOQ, is paramount in preclinical studies where sample volumes may be limited and concentrations of the drug and its metabolites can be very low. Achieving a low LLOQ often requires careful optimization of the sample preparation procedure (e.g., solid-phase extraction or liquid-liquid extraction) and the LC-MS/MS parameters.

Computational and Theoretical Investigations of N,n Dimethyl 2,2 Diphenylethylamine

Quantum Chemical Calculations and Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. These methods can elucidate reaction mechanisms, transition states, and the energies associated with different molecular conformations.

Deprotonation and Metal Amide Elimination Reaction Pathways

Detailed quantum chemical studies specifically elucidating the deprotonation and metal amide elimination pathways of N,N-Dimethyl-2,2-diphenylethylamine are not readily found in the surveyed literature. However, computational studies on related amide systems provide a general framework for understanding these processes. For instance, studies on the deprotonation of amides by metal complexes, such as those involving copper(II), have shown that the metal ion can significantly lower the pKa of the amide proton, facilitating its removal and subsequent coordination of the amide nitrogen. researchgate.net The specific energetics and transition state geometries for this compound would require dedicated density functional theory (DFT) or other high-level ab initio calculations. Such studies would be crucial in predicting its behavior in the presence of various metal ions and bases.

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking are powerful tools to predict and analyze the interaction of a small molecule, like this compound, with a biological target, such as a receptor or an enzyme.

Ligand-Receptor Interaction Modeling

Specific molecular modeling studies detailing the interaction of this compound with a particular receptor are not extensively documented in public research. The general approach for such modeling involves creating a three-dimensional model of the target receptor and then "docking" the ligand into the binding site. The stability of the resulting complex is evaluated using scoring functions that estimate the binding affinity. For a molecule like this compound, its diphenyl groups and dimethylamino moiety would be key features governing its potential interactions through hydrophobic, van der Waals, and potential hydrogen bonding or electrostatic interactions.

Enzyme Active Site Interaction Analysis

Similar to receptor modeling, specific analyses of this compound interacting with an enzyme active site are not prominently available. Docking studies on analogous compounds suggest that the phenyl rings could engage in pi-stacking interactions with aromatic residues like tyrosine or phenylalanine within an active site, while the tertiary amine could act as a hydrogen bond acceptor or engage in ionic interactions if protonated. researchgate.net The precise binding mode and affinity would be highly dependent on the specific topology and amino acid composition of the enzyme's active site.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This creates an energy landscape that is crucial for understanding a molecule's flexibility and how it might adapt its shape to bind to a target.

While a detailed conformational analysis and energy landscape map for this compound is not published, the methodology to perform such a study is well-established. It would involve systematically rotating the rotatable bonds of the molecule, such as the C-C bond of the ethylamine (B1201723) backbone and the C-N bond, and calculating the potential energy at each step using molecular mechanics or quantum mechanics methods. researchgate.net The resulting energy landscape would reveal the low-energy, and therefore most probable, conformations of the molecule in different environments. For this compound, key conformational questions would revolve around the relative orientation of the two phenyl rings and the positioning of the dimethylamino group.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Contexts

In silico prediction of ADME properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. Various computational models are used to estimate properties like intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity.

Specific preclinical ADME predictions for this compound are not available in the reviewed literature. However, general predictive models can provide an estimation based on its structure. The presence of two phenyl groups suggests a degree of lipophilicity, which might favor absorption but could also lead to metabolic liabilities through hydroxylation by cytochrome P450 enzymes. The tertiary amine group can influence solubility and is also a potential site for metabolism.

Below is a table of hypothetical ADME predictions for this compound based on its structural features, which would require validation through dedicated in silico tools and experimental assays.

| Property | Predicted Value/Classification | Rationale |

| Molecular Weight | 225.33 g/mol nih.gov | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | ~3.7 (Calculated) nih.gov | Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Human Intestinal Absorption | High | Based on its lipophilicity and relatively small size. |

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Lipophilic character and the presence of a tertiary amine often facilitate BBB passage. |

| Cytochrome P450 (CYP) Metabolism | Likely substrate for CYP2D6 and CYP3A4 | Aromatic rings and the N-dimethyl group are common sites for oxidation by CYP enzymes. |

| Aqueous Solubility | Low to moderate | The amine group can be protonated to improve solubility, but the large hydrophobic diphenyl moiety will limit it. |

Table 1: Hypothetical ADME Properties of this compound

Prodrug Strategies and Advanced Delivery Concepts in Preclinical Research

Design Principles for N,N-Dimethyl-2,2-diphenylethylamine Prodrugs

No specific design principles for prodrugs of this compound have been reported in the scientific literature.

Targeted Delivery Approaches for Preclinical Applications (e.g., enhancing CNS delivery)

There are no published studies on targeted delivery approaches for this compound or its potential prodrugs to enhance central nervous system (CNS) delivery.

Enzymatic Activation Mechanisms of Prodrugs

As no prodrugs of this compound have been described, there is no information on their enzymatic activation mechanisms.

Enhancement of Preclinical Pharmacokinetic Properties through Prodrug Strategies

There is no data available on the enhancement of the preclinical pharmacokinetic properties of this compound through prodrug strategies.

Broader Academic Applications and Future Research Directions

Utility of N,N-Dimethyl-2,2-diphenylethylamine as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by interacting with a specific target. The this compound scaffold is a promising starting point for designing such probes. A closely related compound, N,N-Dimethyl-2-chloro-2-phenylethylamine (DMEA), demonstrates this potential. When dissolved in water, DMEA transforms into a highly reactive aziridinium (B1262131) ion. wikipedia.org This ion can then bind to the anionic site of the enzyme acetylcholinesterase, leading to its alkylation and irreversible inhibition. wikipedia.org This mechanism makes DMEA an effective affinity label for studying the structure and function of this critical enzyme. wikipedia.org

The development of probes from the this compound structure could allow researchers to map and characterize the binding sites of various receptors and enzymes. For instance, the parent compound lacking the methyl groups, 2,2-Diphenylethylamine (B1585070), has been associated with the rat Htr2a gene, which codes for a serotonin (B10506) receptor subtype. sigmaaldrich.com This suggests that derivatives could be tailored to probe the function and regulation of serotonin pathways, which are implicated in numerous physiological and psychological processes.

Contributions to Scaffold-Based Drug Discovery and Development

In medicinal chemistry, a "scaffold" is a core chemical structure from which a series of new drug candidates can be derived. The 2-phenethylamine motif, a key component of this compound, is a well-established and important scaffold in drug discovery. mdpi.com This structural framework is present in endogenous catecholamines like dopamine (B1211576) and norepinephrine, which play a central role in the nervous system. mdpi.com

Table 1: Therapeutic Targets Associated with the 2-Phenethylamine Scaffold

| Therapeutic Target | Potential Application |

|---|---|

| Dopamine Receptors (DAT) | Psychostimulants, Antidepressants mdpi.com |

| Serotonin (5-HT) Receptors | Treatment of mood disorders, Psychedelics mdpi.com |

| Adrenoceptors | Cardiovascular and neurological drugs mdpi.com |

| κ-Opioid Receptors | Analgesics mdpi.com |

| Acetylcholinesterase | Neurological research, Potential therapeutics wikipedia.org |

Interdisciplinary Research Opportunities in Organic Chemistry, Pharmacology, and Analytical Science

The study of this compound and its derivatives provides a fertile ground for interdisciplinary collaboration, bridging the gap between synthesis, biological testing, and structural verification.

Organic Chemistry: The synthesis of novel derivatives is the foundational step. Organic chemists can employ various strategies, such as modifying functional groups or using scaffold hopping, to create libraries of related compounds. researchgate.net For example, new analgesic agents have been created by synthesizing N-(dimethylamino)ethyl derivatives of phthalazinones. nih.gov Other synthetic work has focused on creating N-benzyl substituted phenethylamines to explore structure-activity relationships. researchgate.net These efforts rely on established chemical reactions, including peptide coupling methods and reductive amination, to build complex molecules from simpler precursors. acs.org

Pharmacology: Once synthesized, these new molecules are evaluated by pharmacologists to determine their biological effects. This involves a range of preclinical assays. For instance, the analgesic properties of new compounds can be tested using the hot-plate, tail-flick, and writhing tests in animal models. nih.gov Pharmacological studies also aim to identify the specific molecular targets of a compound, such as its binding affinity for various receptor subtypes (e.g., 5-HT₂A, 5-HT₂C) or its ability to inhibit enzymes like acetylcholinesterase. wikipedia.orgmdpi.com

Analytical Science: Throughout the research process, analytical scientists provide crucial support by confirming the structure and purity of the synthesized compounds. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to verify the chemical identity of each new molecule. acs.org Advanced methods, such as electron ionization mass spectrometry (EI-MS), can be vital for distinguishing between closely related isomers, which may have very different pharmacological profiles. researchgate.net

This synergistic relationship allows for a continuous cycle of design, synthesis, and testing, where pharmacological results inform the next generation of chemical structures to be synthesized by organic chemists, all validated by precise analytical methods.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2-Diphenylethylamine |

| N,N-Dimethyl-2-chloro-2-phenylethylamine (DMEA) |

| Dopamine |

| Norepinephrine |

Q & A

Q. Table 1: Optimized HPLC Conditions for Purity Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | Waters XBridge C18 (4.6 × 150 mm, 5 µm) | |

| Mobile Phase | Acetonitrile/0.1% phosphate buffer (pH 3.0) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV 254 nm |

Q. Table 2: Key Thermodynamic Parameters from NIST

| Property | Value (this compound) | Reference |

|---|---|---|

| ΔfH°gas | 148.2 kJ/mol | |

| IE (evaluated) | 8.3 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.